Methyl 5-ethyl-2,4-dimethoxybenzoate
Description
Methyl 5-ethyl-2,4-dimethoxybenzoate is a substituted benzoate ester characterized by methoxy groups at the 2- and 4-positions and an ethyl group at the 5-position of the aromatic ring. This compound is structurally related to natural and synthetic benzoic acid derivatives, which are widely used in pharmaceuticals, agrochemicals, and materials science. Synthesis typically involves Friedel-Crafts alkylation or formylation followed by reduction, as demonstrated in the preparation of analogs like methyl 5-formyl-2,4-dimethoxybenzoate (2a) via Vilsmeier-Haack formylation .
Properties
CAS No. |
174261-31-5 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 5-ethyl-2,4-dimethoxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-5-8-6-9(12(13)16-4)11(15-3)7-10(8)14-2/h6-7H,5H2,1-4H3 |
InChI Key |
SNBPURGCEHJSAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural analogs of methyl 5-ethyl-2,4-dimethoxybenzoate differ primarily in substituents at the 5-position. These variations significantly impact physical properties, reactivity, and applications. Below is a detailed comparison:
Substituent Effects on Physical and Chemical Properties
Table 1: Key Properties of Methyl 2,4-Dimethoxybenzoate Derivatives
Key Observations:
- Electronic Effects : The ethyl group (electron-donating) increases electron density on the aromatic ring, enhancing stability toward electrophilic substitution compared to electron-withdrawing groups like bromo or formyl .
- Solubility : Lipophilicity follows the order: ethyl > bromo > formyl > acetamido. The acetamido and hydroxy derivatives exhibit higher aqueous solubility due to polar functional groups .
- Reactivity : The formyl group in methyl 5-formyl-2,4-dimethoxybenzoate allows for nucleophilic additions (e.g., Grignard reactions), while the bromo substituent enables Suzuki-Miyaura cross-coupling .
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